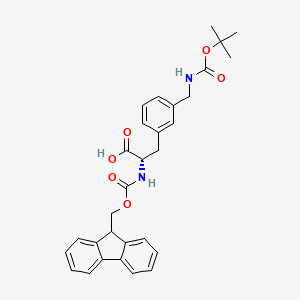
Fmoc-L-3-Aminomethylphe(Boc)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-3-Aminomethylphe(Boc)” is a compound that is commonly used in peptide synthesis . The compound is known for its self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Synthesis Analysis
The synthesis of “Fmoc-L-3-Aminomethylphe(Boc)” involves a solid-phase protocol leading to selectively protected amino alcohol intermediates, followed by oxidation to yield the desired di- or polycationic amino acid building blocks . The synthetic sequence comprises loading of (S)-1-(p-nosyl)aziridine-2-methanol onto a freshly prepared trityl bromide resin, followed by ring opening with an appropriate primary amine .Molecular Structure Analysis
The molecular formula of “Fmoc-L-3-Aminomethylphe(Boc)” is C30H32N2O6 . This compound is a derivative of phenylalanine, which is an essential amino acid with the formula C9H11NO2 .Chemical Reactions Analysis
The Fmoc group in “Fmoc-L-3-Aminomethylphe(Boc)” is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-L-3-Aminomethylphe(Boc)” include its molecular weight, which is 516.58 , and its linear formula, which is C30H32N2O6 .Wissenschaftliche Forschungsanwendungen
Application in Green Chemistry
- Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in the modification of amino acids. The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .
- Methods of Application : The use of calcium iodide and sodium hydroxide in conjunction yields better acid conversion. This method allows for a straightforward chemistry for synthetic amino acids containing amines on the side chain, as Fmoc and Boc protecting groups are orthogonal to the saponification conditions .
- Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Application in Solid Phase Peptide Synthesis
- Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities .
- Methods of Application : In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. It is a temporary protecting group of the amino function, removed at each step of the synthesis .
- Results or Outcomes : SPPS has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .
Application in Protective Groups for Peptide Synthesis
- Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used as a protecting group in peptide synthesis. The Fmoc group is used for protection of the alpha amino group and has become the preferred method for most contemporary solid and solution phase peptide synthetic processes .
- Methods of Application : The Fmoc group is cleaved under very mild basic conditions (e.g. piperidine), but stable under acidic conditions. After base treatment, the nascent peptide is typically washed and then a mixture including an activated amino acid and coupling co-reagents is placed in contact with the nascent peptide to couple the next amino acid .
- Results or Outcomes : Fmoc has been shown to be more reliable and produce higher quality peptides than Boc chemistry .
Application in Dual Protection of Amino Functions
- Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in the dual protection of amino functions. Primary amines can accommodate two such groups .
- Methods of Application : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results or Outcomes : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Application in Gelation, Thermal Stability, and Drug Delivery
- Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in the creation of materials with pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
- Methods of Application : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
- Results or Outcomes : The use of Fmoc-L-3-Aminomethylphe(Boc) in this application has shown promising results in terms of material properties and potential applications .
Application in Aqueous Media
- Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in the protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols in aqueous media .
- Methods of Application : This method is environmentally friendly and operates under mild and catalyst-free conditions. The reaction proved to be chemoselective in the presence of ambident nucleophiles .
- Results or Outcomes : This application provides an efficient and expeditious Fmoc protection of amines and amino acids in aqueous media .
Zukünftige Richtungen
The future directions of “Fmoc-L-3-Aminomethylphe(Boc)” are likely to be influenced by the ongoing research into the self-organization and applications of Fmoc-modified simple biomolecules . These compounds have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDODPHMWMJCQ-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-3-Aminomethylphe(Boc) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

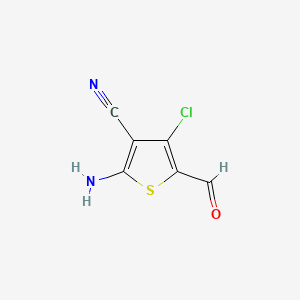
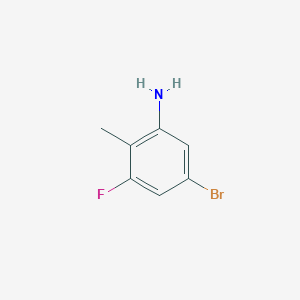
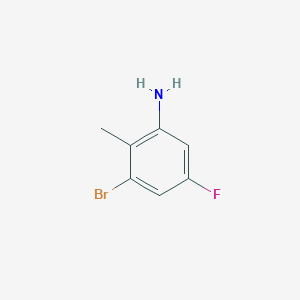
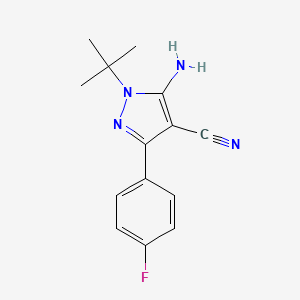
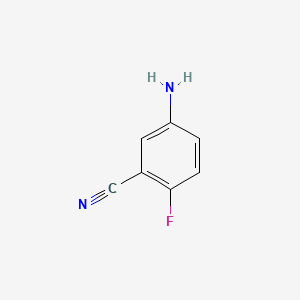
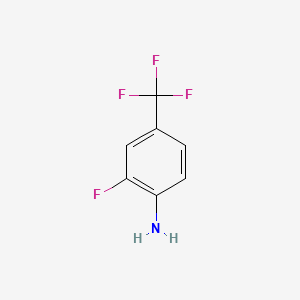
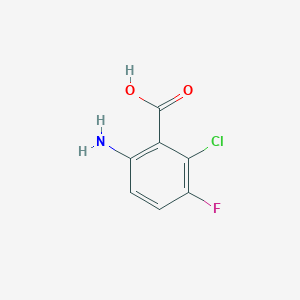
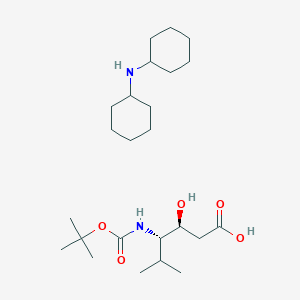
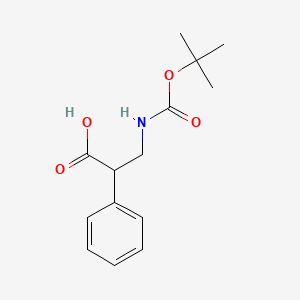



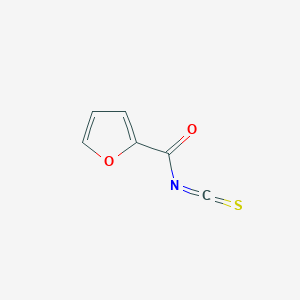
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)